

Understanding the role of JAK1/2 inhibition in atopic dermatitis

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Role of JAK1/2 Inhibition in Atopic Dermatitis

Introduction

Atopic dermatitis (AD) is a chronic, relapsing inflammatory skin disease with a complex pathophysiology involving skin barrier dysfunction, immune dysregulation, and genetic predisposition.[1][2] The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical intracellular signaling cascade that regulates the inflammatory response in AD.[3] Many of the key cytokines implicated in AD pathology, including those from the T-helper 2 (Th2) axis, signal through this pathway.[2][4]

The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3][4] These kinases are associated with cytokine receptors on the cell surface.[1] Upon cytokine binding, JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[3] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, cell proliferation, and immune response.[1][3]

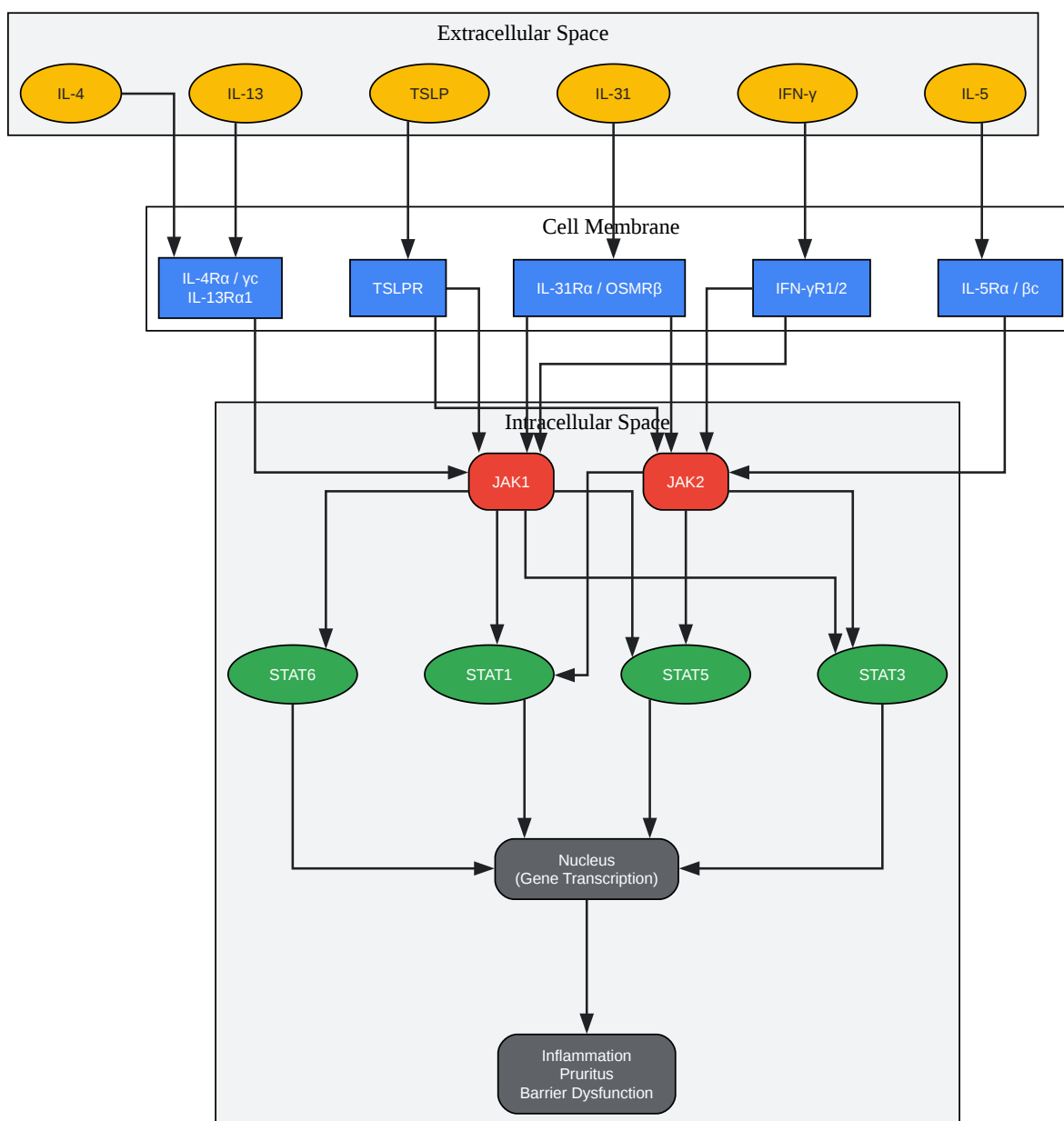
Given their central role, JAKs have become a key therapeutic target. JAK inhibitors are small molecules that block the activity of one or more JAK enzymes, thereby impeding the downstream inflammatory signaling.[5] This guide focuses specifically on the role of JAK1 and JAK2 inhibition in the context of atopic dermatitis, exploring the underlying signaling pathways, the mechanism of action of inhibitors, and the clinical evidence supporting their use.

The JAK-STAT Signaling Pathway in Atopic Dermatitis

The immune pathogenesis of AD involves a complex interplay of various cytokine axes, many of which rely on JAK1 and JAK2 for signal transduction.

- **Th2 Axis Immune Response:** In AD, there is a predominant Th2 response, characterized by the overexpression of cytokines such as Interleukin-4 (IL-4), IL-5, IL-13, and IL-31.[\[4\]](#) These cytokines contribute significantly to inflammation, pruritus, and skin barrier dysfunction.[\[4\]](#)[\[6\]](#)
 - **IL-4 and IL-13:** Signal through receptors that utilize JAK1.[\[7\]](#)[\[8\]](#) They are pivotal in driving Th2 cell differentiation and immunoglobulin E (IgE) production.[\[7\]](#)[\[8\]](#)
 - **IL-5:** This cytokine, crucial for eosinophil development and activation, signals through a receptor complex that activates JAK2.[\[9\]](#)[\[10\]](#)
 - **IL-31:** A key cytokine for inducing pruritus (itch), IL-31 signals through a heterodimeric receptor that activates both JAK1 and JAK2.[\[4\]](#)[\[10\]](#)
 - **Thymic Stromal Lymphopoietin (TSLP):** An epithelial cell-derived cytokine that promotes Th2 inflammation, TSLP activates JAK1 and JAK2.[\[4\]](#)[\[9\]](#)[\[10\]](#)
- **Th1 Axis Immune Response:** Interferon-gamma (IFN- γ), a hallmark Th1 cytokine, also plays a role in the chronic phase of AD. It contributes to epidermal dysfunction and signals via the activation of JAK1 and JAK2, leading to STAT1 phosphorylation.[\[4\]](#)[\[10\]](#)
- **Other Cytokines:** IL-22, produced by Th22 cells, induces epidermal thickening (lichenification) and signals through JAK1 and Tyk2.[\[9\]](#)

The convergence of these multiple inflammatory pathways on JAK1 and JAK2 makes them a strategic target for therapeutic intervention in atopic dermatitis.



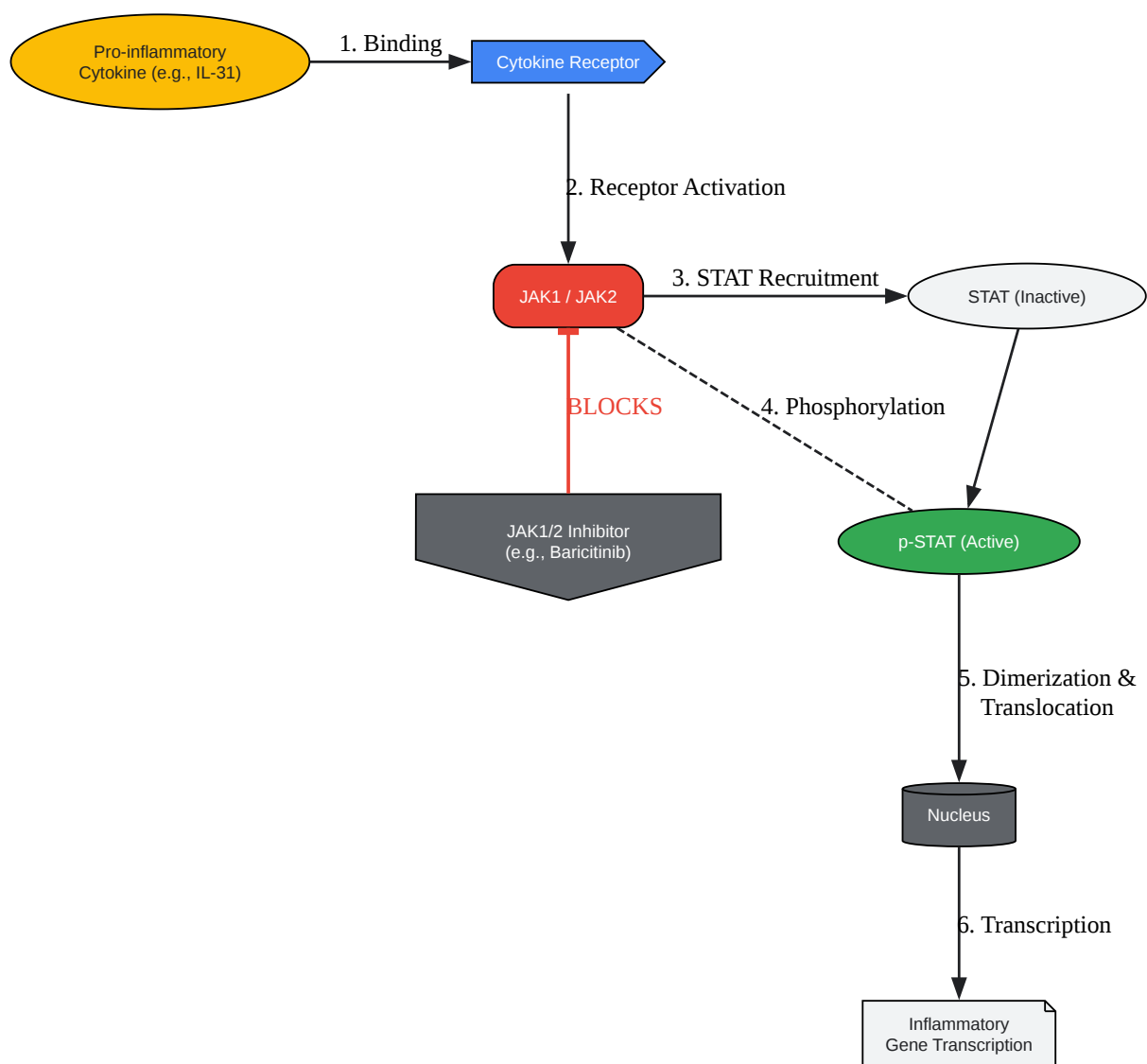
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Caption: Key Cytokine Signaling Pathways via JAK1/2 in Atopic Dermatitis.

Mechanism of Action of JAK1/2 Inhibition

JAK1/2 inhibitors are small molecules that function by competing with adenosine triphosphate (ATP) for the binding site within the kinase domain of JAK1 and JAK2 enzymes.^[9] By blocking this site, the inhibitors prevent the phosphorylation and subsequent activation of the JAKs.^[3] This action halts the entire downstream signaling cascade.

The inhibition of JAK1 and JAK2 prevents the phosphorylation of the associated cytokine receptors and, critically, blocks the recruitment and phosphorylation of STAT proteins.^{[1][3]} As a result, the activated STATs cannot dimerize and translocate into the nucleus, which in turn prevents the transcription of genes responsible for producing inflammatory cytokines and other mediators that drive the signs and symptoms of AD.^{[3][7]} This blockade effectively dampens the overactive immune response, leading to reduced inflammation and a rapid alleviation of pruritus.^[5]



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Caption: Mechanism of Action of a JAK1/2 Inhibitor.

Clinical Efficacy of JAK1/2 Inhibitors

The therapeutic potential of targeting JAK1 and JAK2 has been demonstrated in numerous clinical trials for both systemic (oral) and topical formulations.

Oral Baricitinib (JAK1/2 Inhibitor)

Baricitinib is an oral, selective inhibitor of JAK1 and JAK2.^[1] Its efficacy as monotherapy for moderate-to-severe AD was evaluated in two identical Phase 3 trials, BREEZE-AD1 and BREEZE-AD2.^[11] A separate Phase 3 trial, BREEZE-AD7, assessed baricitinib in combination with topical corticosteroids (TCS).^{[12][13]}

Endpoint (at Week 16)	BREEZE-AD1[11]	BREEZE-AD2[11]	BREEZE-AD7 (Baricitinib 4mg + TCS)[12]
Primary: IGA score of 0/1 ('clear' or 'almost clear')			
Placebo	4.8%	4.5%	15%
Baricitinib 2 mg	11.4%	10.6%	24%
Baricitinib 4 mg	16.8%	13.8%	31%
Key Secondary: EASI-75 (≥75% improvement in EASI score)			
Placebo	8.8%	6.1%	N/A
Baricitinib 2 mg	18.7%	17.9%	N/A
Baricitinib 4 mg	24.8%	21.1%	N/A
Key Secondary: Itch Improvement (≥4-point reduction on NRS)			
Placebo	N/A	N/A	N/A
Baricitinib 2 mg	Significant improvement by Week 2	Significant improvement by Week 2	N/A
Baricitinib 4 mg	Significant improvement by Week 1	Significant improvement by Week 1	N/A
Statistically significant vs. placebo (p<0.05)			

Statistically significant
vs. placebo ($p < 0.01$ or
 $p = 0.004$)

***NRS: Itch
Numerical Rating
Scale. BREEZE-
AD1/2 data reported
as time to
significance.[11]

Topical Ruxolitinib Cream (JAK1/2 Inhibitor)

Ruxolitinib cream is a topical JAK1/2 inhibitor developed for mild-to-moderate atopic dermatitis.
[4][14] Its efficacy and safety were established in two large-scale, replicate Phase 3 studies:
TRuE-AD1 and TRuE-AD2.[15][16]

Endpoint (at Week 8)	TRuE-AD1[15][16]	TRuE-AD2[15][16]
Primary: IGA-TS (IGA score 0/1 and ≥ 2 -grade improvement)		
Vehicle Cream	15.1%	7.6%
Ruxolitinib Cream 0.75%	50.0%	39.0%
Ruxolitinib Cream 1.5%	53.8%	51.3%
Key Secondary: Itch Reduction (≥ 4 -point improvement in NRS)		
Vehicle Cream	N/A	N/A
Ruxolitinib Cream 1.5%	Significant reduction within 12 hours	Significant reduction within 12 hours
*IGA-TS: Investigator's Global Assessment Treatment Success.		
**Statistically significant vs. vehicle ($p < 0.0001$ for IGA-TS; $p < 0.05$ for itch reduction).		

Safety Profile of JAK1/2 Inhibitors

In clinical trials, JAK1/2 inhibitors have demonstrated a manageable safety profile.

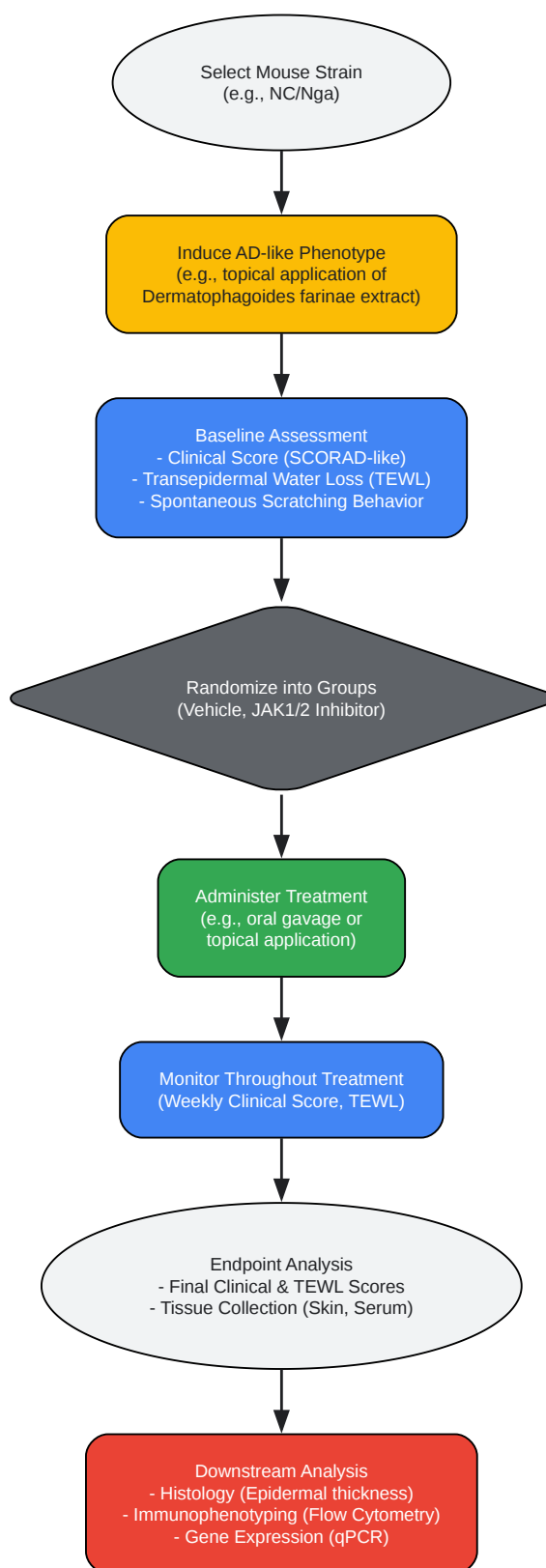
Drug	Common Treatment- Emergent Adverse Events (TEAEs)	Serious Adverse Events (SAEs)
Oral Baricitinib	Nasopharyngitis, headache, upper respiratory tract infection, nausea. [11] [12] [17]	In pooled data, the incidence of SAEs was low and comparable between baricitinib and placebo groups. [11] [17] No venous thromboembolisms (VTEs), major adverse cardiovascular events (MACE), or deaths were reported in the initial 16-week trials. [11]
Topical Ruxolitinib Cream	Application site reactions were infrequent (<1%) and occurred at a lower rate than with the vehicle cream. [15] [16]	No clinically significant treatment-related SAEs were reported. [15] [16]

Experimental Protocols

Standardized methodologies are crucial for evaluating the efficacy and safety of new therapies in atopic dermatitis.

Preclinical Evaluation in Murine Models

A common approach to assess the in-vivo efficacy of JAK1/2 inhibitors involves using mouse models that mimic the characteristics of human AD.



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Caption: Experimental Workflow for Preclinical Evaluation of a JAK1/2 Inhibitor.

Scoring Atopic Dermatitis (SCORAD) Index

The SCORAD index is a widely used clinical tool to assess the severity of atopic dermatitis in a standardized manner.^{[18][19]} It combines objective measures by the clinician with subjective symptoms reported by the patient.^[18]

- **Component A: Extent:** The body surface area (BSA) affected by eczema is calculated using the "Rule of Nines" and recorded on a diagram.^[19] The maximum score is 100.
- **Component B: Intensity:** A representative area of eczema is chosen, and six clinical signs (erythema, edema/papulation, oozing/crusting, excoriation, lichenification, and dryness) are each scored on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).^{[20][21]} The scores are summed for a maximum total of 18.^[20]
- **Component C: Subjective Symptoms:** The patient (or a relative) rates the average intensity of pruritus (itch) and sleeplessness over the last three days and nights. Each is rated on a 10cm visual analog scale (VAS), where 0 is none and 10 is the worst imaginable.^[20] The two scores are added for a maximum of 20.^[20]
- **Final Calculation:** The SCORAD score is calculated using the formula: $A/5 + 7B/2 + C$.^[19] The maximum possible score is 103.^[19]

Transepidermal Water Loss (TEWL) Measurement

TEWL is a non-invasive, objective measurement used to quantify skin barrier function.^{[22][23]} In AD, a compromised skin barrier leads to increased TEWL.

- **Principle:** TEWL measures the amount of water that evaporates from the skin surface into the environment.^{[23][24]} The measurement is typically expressed in $\text{g/m}^2/\text{h}$.^[25]
- **Methodology:**
 - **Acclimatization:** The subject must rest for at least 15-20 minutes in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) to ensure stable skin conditions.^[22]
 - **Probe Placement:** A specialized probe is placed gently on the skin surface.^[23] The probe contains sensors that detect the water vapor density gradient.^[22]

- Reading: The device calculates the rate of water vapor flux from the skin. Readings are taken after the value stabilizes. To ensure accuracy, multiple readings are often taken at the same site and averaged.[26]
- Device Types: Measurements can be performed with open-chamber, unventilated-chamber, or condenser-chamber devices.[22]

Conclusion

The inhibition of JAK1 and JAK2 represents a significant advancement in the management of atopic dermatitis. This strategy targets a central node in the complex cytokine network that drives the disease's key features of inflammation and pruritus. By blocking the signaling of multiple pro-inflammatory cytokines simultaneously, JAK1/2 inhibitors offer a broad and effective mechanism of action. Clinical data from Phase 3 trials have firmly established the efficacy and safety of both oral and topical JAK1/2 inhibitors, demonstrating rapid symptom relief and significant improvements in skin lesions for a wide range of patients. For researchers and drug development professionals, the continued exploration of the JAK-STAT pathway and the refinement of inhibitor selectivity will likely yield even more targeted and effective therapies for atopic dermatitis and other immune-mediated diseases.

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References

- 1. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alergoveterinaria.com.br [alergoveterinaria.com.br]
- 3. JAK-STAT Inhibition in Atopic Dermatitis [practicingclinicians.com]
- 4. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK Inhibitors for Atopic Dermatitis [webmd.com]

- 6. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Janus Kinase Inhibitors in Dermatology: Part 2: Applications in Psoriasis, Atopic Dermatitis, and Other Dermatoses | Actas Dermo-Sifiliográficas [actasdermo.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 12. Efficacy and Safety of Baricitinib Combined With Topical Corticosteroids for Treatment of Moderate to Severe Atopic Dermatitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JAK inhibitors in the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of ruxolitinib cream for the treatment of atopic dermatitis: Results from 2 phase 3, randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. resref.com [resref.com]
- 19. researchgate.net [researchgate.net]
- 20. dermnetnz.org [dermnetnz.org]
- 21. Severity scoring of atopic dermatitis: the SCORAD index. Consensus Report of the European Task Force on Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 23. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Understanding the role of JAK1/2 inhibition in atopic dermatitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854979#understanding-the-role-of-jak1-2-inhibition-in-atopic-dermatitis]

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